3-Vinyl-4-dimethylaminopyridine
Description
Properties
CAS No. |
191104-24-2 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
3-ethenyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3 |
InChI Key |
TXYQMXFPKOXOFT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=NC=C1)C=C |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C=C |
Synonyms |
4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
(3-Methylaminomethyl)pyridine
Structure: A pyridine ring with a methylaminomethyl group at the 3-position. Key Differences:
- Lacks the vinyl and dimethylamino groups of 3-Vinyl-4-dimethylaminomethylpyridine.
- The methylaminomethyl substituent enhances nucleophilicity but reduces steric bulk compared to dimethylamino groups. Applications: Used in coordination chemistry and as a precursor for pharmaceutical intermediates .
Nilvadipine (Methyl Dihydropyridine Derivative)
Structure: A 1,4-dihydropyridine core with nitro, cyano, and ester substituents. Key Differences:
- Dihydropyridines are redox-active and commonly used as calcium channel blockers (e.g., Nilvadipine for hypertension).
- The saturated ring and electron-withdrawing groups contrast with the aromatic pyridine and electron-donating dimethylamino group in this compound. Applications: Antihypertensive drug candidate with ≥98% purity in commercial formulations .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl) Pyridine Derivatives
Structure: Pyridine derivatives with chloro, amino, and substituted phenyl groups. Key Differences:
- Chloro and aryl substituents enhance electrophilicity, favoring cross-coupling reactions.
- Synthesis: Efficient methods involve multi-step condensation and cyclization reactions .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electron-Donating Groups: The dimethylamino group in this compound likely increases electron density on the pyridine ring, enhancing its nucleophilicity compared to chloro- or nitro-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 3-Vinyl-4-dimethylaminopyridine?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, vinylation of 4-dimethylaminopyridine derivatives using vinyl halides under basic conditions (e.g., potassium carbonate in dry acetone) can yield the target compound. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical .
- Characterization : Use -NMR to confirm vinyl proton signals (δ 5.0–6.5 ppm) and dimethylamino group protons (δ 2.8–3.2 ppm). IR spectroscopy can validate C=C (1630–1680 cm) and tertiary amine stretches (2700–2900 cm) .
Q. What safety precautions are essential when handling this compound?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles (ANSI Z87.1), and lab coats. Use NIOSH-approved respirators if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Store in airtight containers away from light and moisture to prevent polymerization or decomposition .
Q. How can researchers optimize the purity of this compound during synthesis?
- Methodology :
- Recrystallization : Use ethanol/water mixtures at low temperatures to remove unreacted starting materials.
- Distillation : For liquid intermediates, fractional distillation under reduced pressure can isolate high-purity fractions.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N) .
Advanced Research Questions
Q. How does the dimethylamino group in this compound enhance its catalytic activity in acylation reactions?
- Mechanistic Insight : The dimethylamino group acts as a strong electron donor, increasing the nucleophilicity of the pyridine nitrogen. This facilitates its role as a nucleophilic catalyst in acyl transfer reactions (e.g., Steglich esterification). Kinetic studies show a 10–15× rate acceleration compared to non-substituted pyridines .
- Experimental Design : Compare reaction rates using this compound vs. 4-Vinylpyridine in model reactions (e.g., esterification of hindered alcohols). Monitor progress via -NMR or GC-MS .
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Data Analysis Framework :
- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers arising from vinyl group positioning.
- X-ray Crystallography : Resolve ambiguities in molecular geometry for solid derivatives.
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies mitigate polymerization of the vinyl group during storage or reactions?
- Stabilization Methods :
- Inhibitors : Add 100–200 ppm hydroquinone or tert-butylcatechol to suppress radical polymerization.
- Low-Temperature Storage : Maintain at –20°C under nitrogen atmosphere.
- Inert Solvents : Use anhydrous tetrahydrofuran (THF) or dichloromethane for reactions to avoid moisture-induced side reactions .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low regioselectivity in vinyl-substituted pyridines?
- Root Cause : Competing pathways (e.g., electrophilic vs. radical vinylation) under varying reaction conditions.
- Optimization :
- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Stille or Heck reactions) for precise vinyl positioning.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, improving regioselectivity .
Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
